molecular formula C7H6ClN B14679663 4-Chloro-n-methylideneaniline CAS No. 32328-78-2

4-Chloro-n-methylideneaniline

Cat. No.: B14679663
CAS No.: 32328-78-2
M. Wt: 139.58 g/mol
InChI Key: MOSCZLRRDGXZSI-UHFFFAOYSA-N
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Description

4-Chloro-n-methylideneaniline is an organic compound with the molecular formula C7H6ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methylidene group, and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-n-methylideneaniline can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with formaldehyde under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then reduced to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic hydrogenation. This method allows for the efficient and scalable production of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-methylideneaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Chloro-n-methylideneaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-n-methylideneaniline involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Similar structure but lacks the methylidene group.

    N-Methylideneaniline: Similar structure but lacks the chlorine atom.

    4-Chloro-N-methylaniline: Similar structure but with a methyl group instead of a methylidene group.

Uniqueness

4-Chloro-n-methylideneaniline is unique due to the presence of both the chlorine atom and the methylidene group. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

N-(4-chlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSCZLRRDGXZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295023
Record name 4-chloro-n-methylideneaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32328-78-2
Record name NSC99332
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-n-methylideneaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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